Home > Products > Screening Compounds P141501 > Ceritinib dihydrochloride
Ceritinib dihydrochloride - 1190399-48-4

Ceritinib dihydrochloride

Catalog Number: EVT-8190685
CAS Number: 1190399-48-4
Molecular Formula: C28H38Cl3N5O3S
Molecular Weight: 631.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ceritinib dihydrochloride is classified as a selective inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase implicated in various cancers, including non-small cell lung cancer. It is primarily used in patients with ALK-positive tumors who have progressed on or are intolerant to crizotinib, another ALK inhibitor. Ceritinib was developed by Novartis and received approval from the U.S. Food and Drug Administration in 2014 for the treatment of ALK-positive metastatic non-small cell lung cancer .

Synthesis Analysis

The synthesis of ceritinib dihydrochloride involves several complex steps. A notable synthetic route includes the reaction of 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride with 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine in isopropanol at refluxing temperatures.

Key Parameters:

  • Temperature: Reflux conditions are typically maintained.
  • Solvent: Isopropanol is commonly used.
  • Reaction Conditions: The process may involve multiple steps with intermediate compounds being formed.

In industrial settings, batch crystallization methods are employed to purify ceritinib dihydrochloride. The crystallization process can be optimized by adjusting pH and selecting suitable solvent systems, such as ethanol-water or acetone-water mixtures .

Molecular Structure Analysis

Ceritinib dihydrochloride has a complex molecular structure characterized by its ability to inhibit the ALK enzyme. The molecular formula is C₂₃H₂₃Cl₂N₄O₂S, and it has a molecular weight of approximately 481.43 g/mol.

Structural Features:

  • Core Structure: The compound features a piperidine ring and a pyrimidine moiety.
  • Chloride Salts: The dihydrochloride form indicates the presence of two chloride ions associated with the molecule.

The structural analysis can be further supported by techniques such as X-ray powder diffraction (XRPD) and nuclear magnetic resonance (NMR) spectroscopy, which provide detailed information about the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Ceritinib dihydrochloride undergoes various chemical reactions that are essential for its synthesis and modification.

Types of Reactions:

  • Oxidation: Involves adding oxygen or removing hydrogen.
  • Reduction: Involves adding hydrogen or removing oxygen.
  • Substitution: Involves replacing one atom or group with another.

These reactions are crucial during the synthesis process and can affect the yield and purity of the final product. Challenges often arise during crystallization due to specific thermodynamic properties that require careful selection of solvent systems and conditions to optimize yield .

Mechanism of Action

Ceritinib functions as an ATP-competitive inhibitor of ALK, disrupting its activity. By binding to the active site of ALK, ceritinib prevents autophosphorylation and subsequent phosphorylation of downstream signaling proteins such as signal transducer and activator of transcription 3 (STAT3). This inhibition leads to reduced cell proliferation and survival in ALK-driven cancers.

Relevant Data:

  • Inhibition Studies: Laboratory studies have demonstrated significant inhibitory effects on ATP hydrolysis in cancer cell lines expressing ALK.
  • Clinical Efficacy: Clinical trials have shown improved outcomes in patients with ALK-positive tumors treated with ceritinib compared to those receiving standard therapies.
Physical and Chemical Properties Analysis

Ceritinib dihydrochloride exhibits several notable physical and chemical properties:

Key Properties:

  • Solubility: Solubility varies significantly with different solvent systems; for instance, it demonstrates varying solubility in ethanol-water mixtures depending on temperature .
  • Crystalline Forms: Ceritinib can exist in multiple polymorphic forms, which can influence its bioavailability and stability.

Thermal Properties:

Differential scanning calorimetry (DSC) can be used to assess thermal stability, while Fourier-transform infrared spectroscopy (FTIR) provides insights into functional groups present within the molecule .

Applications

Ceritinib dihydrochloride is primarily utilized in oncology for treating patients with ALK-positive non-small cell lung cancer. Its targeted action allows for effective management of this specific cancer type while minimizing effects on normal cells.

Research Applications:

  • Positron Emission Tomography Imaging: Novel analogues labeled with fluorine-18 have been synthesized for imaging studies to track ALK activity in tumors .
  • Combination Therapies: Ongoing research explores ceritinib's potential in combination with other therapeutic agents to enhance efficacy against resistant cancer types.
Synthetic Methodologies & Process Optimization

Novel Routes for Dihydrochloride Salt Formation

The formation of ceritinib dihydrochloride involves strategic salt formation to enhance stability and crystallinity. Traditional methods converted ceritinib free base to the dihydrochloride salt via direct HCl gas treatment in organic solvents like isopropanol or ethyl acetate. However, novel approaches optimize polymorphic purity and yield by employing pH-controlled crystallization from ternary solvent systems. A validated method dissolves ceritinib free base in acetone at 40–45°C, followed by gradual addition of aqueous HCl (1.5–2.0 equivalents) and antisolvent (heptane). This yields Form III dihydrochloride with >99.5% purity and favorable flow properties, as confirmed by XRPD (characteristic peaks at 6.8°, 13.7°, 16.2° 2θ) [8]. Crucially, the stoichiometric control of HCl minimizes residual solvents and ensures consistent di-protonation at the piperidine and pyrimidine nitrogens.

Table 1: Acid Selection for Ceritinib Salt Formation

Acid (HX)Solvent SystemProduct StabilityYield (%)
HydrochloricAcetone/waterForm III (stable)92
MethanesulfonicEthanol/THFAmorphous85
p-ToluenesulfonicAcetonitrileHygroscopic78

Catalytic Strategies for Piperidine Ring Functionalization

Piperidine ring synthesis previously relied on expensive platinum oxide (PtO₂)-catalyzed hydrogenation of pyridine intermediates, requiring high-pressure (50–100 psi H₂) conditions and yielding over-reduced byproducts. Recent innovations employ sodium borohydride reduction of pre-formed acid salts (e.g., hydrochloride or methanesulfonate salts) in methanol at 0–10°C. This achieves selective piperidine ring formation with 95% conversion and eliminates costly catalysts. For example, compound 7 (pyridinium HCl salt) reduces to piperidine intermediate 8 using NaBH₄ at 5°C, avoiding L1196M mutation-like side reactions [2]. Palladium on carbon (Pd/C, 5% w/w) is now preferred for nitro-group reduction in later stages, operating at ambient pressure with 99% selectivity [1] [2].

Solvent System Optimization in Coupling Reactions

Key coupling steps (e.g., Buchwald-Hartwig amination) require solvent systems that balance reactivity and crystal morphology. Ethanol-water (3:1 v/v) at 80°C facilitates the final coupling between intermediates 9 and 3, achieving 88% yield but yielding mixed Form B/C ceritinib crystals with irregular morphology. Switching to acetone-water (3:1 v/v) at 45°C produces pure Form A crystals with larger particle sizes (D₅₀ = 120 μm), enhancing filtration efficiency by 40% [3]. Ternary mixtures like THF/toluene/water further improve reactivity for SNAr reactions, reducing reaction times from 24h to 8h. Post-coupling, antisolvent crystallization using water in THF (bridging liquid ratio: 15% v/v) generates spherical agglomerates with optimal bulk density (0.45 g/cm³) for tablet compression [9].

Table 2: Solvent Systems for Ceritinib Crystallization

SystemTemperature (°C)Crystal FormParticle Size (D₅₀)Filtration Rate
Ethanol/water80B/C mixture50 μmLow
Acetone/water45A (pure)120 μmHigh
THF/water (antisolvent)25Spherical agglomerates300 μmVery high

Green Chemistry Approaches to Reduce Reactive Metabolite Formation

Early synthetic routes generated reactive iminium intermediates during piperidine ring reduction, necessitating borane or cyanoborohydride stabilizers. Modern protocols minimize these by:

  • Low-Temperature Reduction: Sodium borohydride reduction at ≤10°C suppresses iminium formation [2].
  • Enzymatic Nitration: Using nitroreductases to convert aryl chlorides to anilines avoids iron/nitric acid systems that generate genotoxic impurities [5].
  • Solvent Substitution: Replacing dichloromethane with cyclopentyl methyl ether (CPME) in Boc-deprotection reduces glutathione adduct formation by 90% [4]. These modifications yield ceritinib dihydrochloride with undetectable reactive metabolites (<1% glutathione adducts in liver microsomes) [5].

Scalability Challenges in Nitration-Reduction Cascades

Nitration of chloropyrimidine intermediates historically caused bottlenecks due to:

  • Exothermic Hazards: Conventional HNO₃/H₂SO₄ mixtures required cryogenic conditions (−10°C).
  • Over-Nitration: Uncontrolled reactions produced dinitro impurities.Optimized solutions include:
  • Continuous Flow Nitration: Mixing substrates with fuming HNO₃ in microreactors (residence time: 2 min) at 25°C, achieving 95% mono-nitration yield [1].
  • Catalytic Transfer Hydrogenation: Using ammonium formate/Pd-C for nitro reduction instead of Zn/HCl, reducing iron residues to <5 ppm [2].
  • In Situ Monitoring: PAT tools (Raman spectroscopy) track nitro group consumption during hydrogenation, enabling real-time endpoint detection [8].

Table 3: Nitration-Reduction Methods Comparison

MethodConditionsYield (%)Impurity ProfileScalability
Batch HNO₃/H₂SO₄−10°C, 6h758% dinitro compoundLow
Continuous Flow Nitration25°C, 2min95<0.5% dinitro compoundHigh
Zn/HCl reduction60°C, 12h80High Zn residuesModerate
NH₄HCO₂/Pd-C reduction25°C, 3h98<5 ppm PdHigh

Properties

CAS Number

1190399-48-4

Product Name

Ceritinib dihydrochloride

IUPAC Name

5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine;dihydrochloride

Molecular Formula

C28H38Cl3N5O3S

Molecular Weight

631.1 g/mol

InChI

InChI=1S/C28H36ClN5O3S.2ClH/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4;;/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34);2*1H

InChI Key

WNCJOPLFICTLPT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl.Cl.Cl

Canonical SMILES

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.